molecular formula C10H12ClFO B7894016 1-(4-Chloro-3-fluorophenyl)-1-butanol

1-(4-Chloro-3-fluorophenyl)-1-butanol

Cat. No.: B7894016
M. Wt: 202.65 g/mol
InChI Key: IBAODSLSFQXQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-fluorophenyl)-1-butanol is an organic compound that belongs to the class of phenylbutanols It is characterized by the presence of a butanol group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorophenyl)-1-butanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to hydrolysis to yield the final product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde. This method offers higher yields and better control over the reaction parameters, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)-1-butanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-fluorobenzaldehyde or 4-chloro-3-fluorobenzoic acid.

    Reduction: Formation of 1-(4-chloro-3-fluorophenyl)butane or 1-(4-chloro-3-fluorophenyl)butanol.

    Substitution: Formation of various substituted phenylbutanols depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)-1-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-fluorophenyl)-1-propanol
  • 1-(4-Chloro-3-fluorophenyl)-1-pentanol
  • 1-(4-Chloro-3-fluorophenyl)-1-hexanol

Uniqueness

1-(4-Chloro-3-fluorophenyl)-1-butanol is unique due to its specific substitution pattern on the phenyl ring and the length of the butanol chain

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAODSLSFQXQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.